Cas no 50536-60-2 (5-chloro-4-methoxy-1H-indole-2-carboxylic acid)

5-chloro-4-methoxy-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-chloro-4-methoxy-1H-indole-2-carboxylic acid
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- MDL: MFCD34168546
- インチ: 1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14)
- InChIKey: IPBWQTYEIPEACB-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(OC)=C(Cl)C=C2)C=C1C(O)=O
5-chloro-4-methoxy-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27735178-1.0g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-27735178-0.5g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
Enamine | EN300-27735178-0.05g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
1PlusChem | 1P020LYJ-10g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 10g |
$5831.00 | 2024-05-01 | |
Enamine | EN300-27735178-10g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 10g |
$4667.0 | 2023-09-10 | |
1PlusChem | 1P020LYJ-2.5g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 2.5g |
$2691.00 | 2024-05-01 | |
Aaron | AR020M6V-500mg |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
Enamine | EN300-27735178-5.0g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-27735178-5g |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 5g |
$3147.0 | 2023-09-10 | |
Aaron | AR020M6V-250mg |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
50536-60-2 | 95% | 250mg |
$765.00 | 2025-02-14 |
5-chloro-4-methoxy-1H-indole-2-carboxylic acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
5-chloro-4-methoxy-1H-indole-2-carboxylic acidに関する追加情報
5-Chloro-4-Methoxy-1H-Indole-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 50536-60-2, commonly referred to as 5-chloro-4-methoxy-1H-indole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and agrochemicals. In this article, we will delve into the latest research findings, structural characteristics, and functional applications of this compound.
5-Chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic compound with a nitrogen atom at position 1 and a six-membered benzene ring fused to a five-membered pyrrole ring. The substituents at positions 2, 4, and 5 of the indole ring impart unique chemical and biological properties to this molecule. The chlorine atom at position 5 and the methoxy group at position 4 contribute to its electronic and steric effects, which are crucial for its interactions with biological systems.
Recent studies have highlighted the potential of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid as a lead compound in drug development. Researchers have explored its ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a therapeutic agent for conditions like arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, 5-chloro-4-methoxy-1H-indole-2-carboxylic acid has shown promise in agrochemicals. A research team from the University of California reported that this compound acts as an effective herbicide by interfering with the growth of weeds without causing significant harm to crops. Its ability to target specific biochemical pathways in plants makes it a valuable candidate for sustainable agriculture practices.
The synthesis of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid involves multi-step organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, improving yield and reducing production costs. These developments are critical for scaling up production for commercial applications.
From an environmental perspective, understanding the ecological impact of 5-chloro-4-methoxy-1H-indole-2-carboxylic acid is essential for its safe use in agrochemicals and pharmaceuticals. Studies conducted by environmental scientists have shown that this compound degrades rapidly under aerobic conditions, minimizing its persistence in soil and water systems. However, further research is needed to assess its long-term effects on non-target organisms.
In conclusion, 5-chloro-4-methoxy-1H-indole-2-carboxylic acid (CAS No. 50536-60-2) is a versatile compound with significant potential in various fields due to its unique chemical structure and diverse functional properties. Ongoing research continues to uncover new applications and improve its synthesis methods, ensuring its relevance in both academic and industrial settings.
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